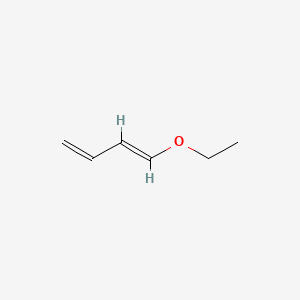
trans-1-Ethoxy-buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Ethoxy-buta-1,3-diene: is an organic compound belonging to the class of conjugated dienes It is characterized by the presence of an ethoxy group attached to the first carbon of the buta-1,3-diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred overnight and the product is isolated by distillation under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of synthesizing conjugated dienes can be applied. Industrial production may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: trans-1-Ethoxy-buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens and hydrogen halides, forming 1,2- and 1,4-addition products.
Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.
Polymerization: Anionic polymerization of this compound can lead to the formation of polydienes with well-characterized chain structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are commonly used under mild conditions.
Diels-Alder Reactions: Typically carried out with dienophiles like maleic anhydride under thermal conditions.
Polymerization: Anionic polymerization is conducted using initiators like butyllithium in solvents such as THF.
Major Products:
Electrophilic Addition: 3-bromo-1-butene and 1,4-dibromo-2-butene.
Diels-Alder Reactions: Cyclohexene derivatives.
Polymerization: Polydienes with varying microstructures depending on the polymerization conditions.
Wissenschaftliche Forschungsanwendungen
trans-1-Ethoxy-buta-1,3-diene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of polymers with specific properties.
Chemical Reactions: Serves as a model compound in studying the mechanisms of electrophilic addition and Diels-Alder reactions
Wirkmechanismus
The mechanism of action of trans-1-Ethoxy-buta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with electrophiles or dienophiles. In electrophilic addition reactions, the compound forms carbocation intermediates that lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene system reacts with dienophiles to form cyclohexene derivatives through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simpler conjugated diene without the ethoxy group.
1-Methoxy-1,3-butadiene: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxymethyl-1,3-butadiene: Another ethoxy-substituted diene with a different substitution pattern.
Uniqueness: trans-1-Ethoxy-buta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can also affect the physical properties of the compound, making it distinct from other similar dienes.
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(1E)-1-ethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |
InChI-Schlüssel |
LDVKFLIDEBQMNX-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C/C=C |
Kanonische SMILES |
CCOC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



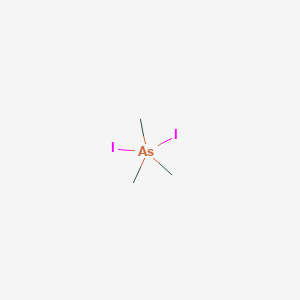

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
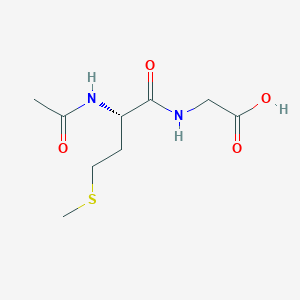
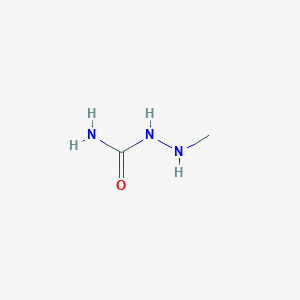
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)


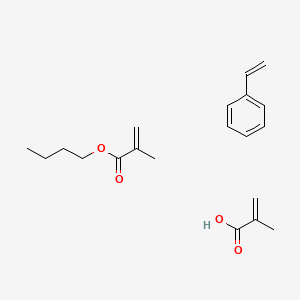
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
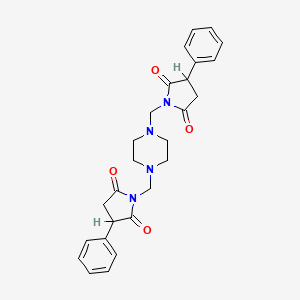

![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
